alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol

Descripción

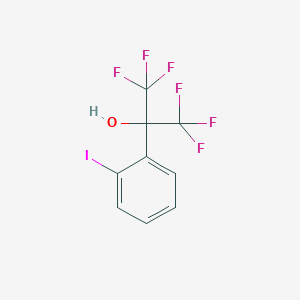

α,α-Bis(trifluoromethyl)-2-iodobenzyl alcohol is a fluorinated aromatic alcohol characterized by two trifluoromethyl (-CF₃) groups attached to the hydroxyl-bearing carbon and an iodine substituent at the 2-position of the benzene ring. The compound’s molecular formula is inferred as C₉H₆F₆IO (molecular weight ≈ 370.16 g/mol), derived from comparisons with similar benzyl alcohol derivatives.

Propiedades

Fórmula molecular |

C9H5F6IO |

|---|---|

Peso molecular |

370.03 g/mol |

Nombre IUPAC |

1,1,1,3,3,3-hexafluoro-2-(2-iodophenyl)propan-2-ol |

InChI |

InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6(5)16/h1-4,17H |

Clave InChI |

MBIFXRHRQZBUNV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)I |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Trifluoromethylation of α-Iodobenzaldehyde Derivatives

A common and efficient method to prepare this compound involves the nucleophilic addition of trifluoromethyl anion sources to α-iodobenzaldehyde derivatives. The trifluoromethyl anion is typically generated from reagents such as (trifluoromethyl)trimethylsilane (Ruppert–Prakash reagent, TMS-CF3) in the presence of fluoride ion catalysts or under fluoride-free conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

$$

\text{2-iodobenzaldehyde} + \text{TMS-CF}_3 \xrightarrow[\text{F}^-]{\text{solvent}} \alpha,\alpha\text{-bis(trifluoromethyl)-2-iodobenzyl alcohol}

$$

This method benefits from mild conditions and good yields, typically in the range of 40–50%, depending on the substrate and reaction conditions.

Reduction of α-Iodo-α,α-bis(trifluoromethyl)ketones

Another approach involves the synthesis of α-iodo-α,α-bis(trifluoromethyl)ketones followed by reduction to the corresponding benzyl alcohol. The ketones can be prepared via multi-step reactions starting from α-amino acids or other precursors, followed by introduction of trifluoromethyl groups using trifluoroacetic acid anhydride or other trifluoromethylation reagents.

The reduction step typically employs hydride reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over Raney nickel, converting the ketone to the benzyl alcohol with retention of the iodine substituent.

Direct Iodination of α,α-Bis(trifluoromethyl)benzyl Alcohol

In some cases, the alpha,alpha-bis(trifluoromethyl)benzyl alcohol can be prepared first, followed by regioselective iodination at the ortho position of the benzyl ring to yield the 2-iodo derivative. Iodination reagents such as iodine monochloride or N-iodosuccinimide (NIS) under controlled conditions can achieve this transformation. However, this method requires careful control to avoid over-iodination or side reactions due to the electron-withdrawing trifluoromethyl groups.

Utilization of this compound in Hypervalent Iodine Chemistry

The compound is often converted into benziodoxole triflate derivatives, which are versatile hypervalent iodine(III) reagents used for electrophilic cyclization reactions. The preparation of benziodoxole triflate involves oxidation of this compound under mild conditions, often using oxidants such as m-chloroperbenzoic acid (mCPBA) or other iodine(III) oxidizing agents.

This transformation underscores the synthetic importance of the this compound as a precursor to reactive iodine(III) species used in the synthesis of benzofurans, benzothiophenes, isocoumarins, and other heteroaromatic compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic trifluoromethylation | 2-Iodobenzaldehyde | (Trifluoromethyl)trimethylsilane, fluoride catalyst or DMF/DMSO | Room temp to mild heating | 40–50 | Mild conditions, clean reaction, fluoride-free variants reported |

| Reduction of α-iodo-α,α-bis(trifluoromethyl)ketones | α-Iodo-α,α-bis(trifluoromethyl)ketones | LiAlH4, Raney Ni (for hydrogenolysis) | Ether solvent, room temp or H2 pressure | 70–80 | Multi-step synthesis of ketone precursor required; high selectivity in reduction |

| Direct iodination | α,α-Bis(trifluoromethyl)benzyl alcohol | Iodine monochloride, NIS | Controlled temperature | Variable | Requires careful control to avoid over-iodination |

| Oxidation to benziodoxole triflate | α,α-Bis(trifluoromethyl)-2-iodobenzyl alcohol | mCPBA or other oxidants | Mild, often room temp | High | Generates hypervalent iodine(III) reagents for further synthetic applications |

Research Results and Analytical Data

NMR Spectroscopy: The alpha,alpha-bis(trifluoromethyl) substitution pattern is confirmed by characteristic $$^{19}F$$ NMR signals, typically showing singlets or multiplets corresponding to the trifluoromethyl groups. $$^{1}H$$ NMR spectra show the benzyl alcohol proton signals, while $$^{13}C$$ NMR confirms the carbon environments adjacent to iodine and trifluoromethyl groups.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peaks consistent with the formula C8H5F6IO (for the benzyl alcohol), verifying the presence of iodine and trifluoromethyl groups.

Crystallography: In some studies, single-crystal X-ray diffraction analysis of benziodoxole triflate derivatives derived from this compound has been reported, confirming the molecular structure and hypervalent iodine bonding environment.

Yields and Purity: Reported yields for the nucleophilic trifluoromethylation and reduction steps range from moderate to high (40–80%), with purification typically achieved by column chromatography. The benziodoxole triflate reagents derived are stable and easily purified.

Análisis De Reacciones Químicas

Formation of Hypervalent Iodine(III) Reagents

This compound serves as a precursor for synthesizing benziodoxole triflate (BXT), a hypervalent iodine(III) reagent. The reaction involves treating the alcohol with triflic anhydride (Tf<sub>2</sub>O) under mild conditions:

BXT exhibits exceptional electrophilicity, enabling C–H λ³-iodanation of electron-rich arenes and heteroarenes .

Key Applications of BXT:

-

Site-selective iodination : Para-selective functionalization of methoxyarenes (e.g., anisole → 4-iodoanisole derivative) .

-

Mechanochemical synthesis : Solvent-free iodanation under ball-milling conditions .

Electrophilic Cyclization of Alkynes

BXT promotes iodo(III)cyclization of alkynes tethered to nucleophilic moieties, forming benziodoxole-appended heterocycles :

| Substrate Type | Product Class | Example Yield | Conditions |

|---|---|---|---|

| Alkyne-phenol | Benzofuran | 82% | CH<sub>2</sub>Cl<sub>2</sub>, 25°C |

| Alkyne-thiophene | Benzothiophene | 75% | Toluene, 40°C |

| Alkyne-carboxylate | Isocoumarin | 88% | DMF, 60°C |

This method tolerates functional groups such as halides (–Br, –Cl) and electron-donating (–OMe, –NMe<sub>2</sub>) substituents .

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

Triflate isomerization : The triflate group in BXT shifts to the trans position relative to the aryl group, enabling substrate binding .

-

Concerted iodanation/deprotonation : A six-membered transition state facilitates para-selective C–H activation (ΔG‡ = 19.3 kcal/mol for anisole) .

-

Electrophilic activation : The iodine(III) center polarizes the alkyne, promoting nucleophilic attack and cyclization .

Oxidative Transformations

The alcohol moiety undergoes oxidation to form reactive intermediates:

For example, MnO<sub>2</sub> oxidizes the alcohol to a ketone, which participates in Suzuki-Miyaura couplings with arylboronic acids .

Synthetic Utility

-

Sequential functionalization : Aryl-BXT derivatives undergo cross-couplings (e.g., Suzuki, Sonogashira) and halogenation .

-

Stability : Aryl-BXT products are air-stable and chromatographically separable .

-

Broad substrate scope : Includes polyaromatics (e.g., naphthalene derivatives) and bioactive heterocycles (e.g., indoles) .

Limitations and Challenges

-

Electron-rich arenes : Overly electron-donating groups (e.g., –NMe<sub>2</sub>) reduce BXT to the parent alcohol via single-electron transfer .

-

Steric hindrance : Ortho-substituted arenes show diminished reactivity .

This compound’s ability to mediate both C–H functionalization and alkyne cyclization under mild conditions makes it invaluable for constructing complex aromatic systems. Recent advances in mechanochemical applications further enhance its synthetic appeal .

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The trifluoromethyl groups provide a distinctive spectroscopic signature that can be detected using NMR and mass spectrometry .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. The trifluoromethyl groups can enhance the lipophilicity and membrane permeability of drug candidates, improving their pharmacokinetic properties .

Industry: In the materials science industry, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the thermal stability and chemical resistance of these materials .

Mecanismo De Acción

The mechanism of action of alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between α,α-bis(trifluoromethyl)-2-iodobenzyl alcohol and related compounds:

Functional Group Effects

- Trifluoromethyl Groups: The bis(trifluoromethyl) substitution significantly increases the acidity of the hydroxyl group compared to mono-trifluoromethyl analogs (e.g., ).

- Iodine Substituent : The 2-iodo group provides a site for Suzuki or Ullmann cross-coupling reactions, a feature absent in vinyl- or methyl-substituted analogs (e.g., ).

- Positional Isomerism : Derivatives with substituents at the 4-position (e.g., 4-vinyl, 4-methyl) exhibit steric and electronic differences compared to the 2-iodo isomer, altering reactivity in regioselective reactions.

Actividad Biológica

Alpha,alpha-Bis(trifluoromethyl)-2-iodobenzyl alcohol is a compound of interest due to its unique structural features and potential biological applications. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two trifluoromethyl groups and an iodine atom attached to a benzyl alcohol moiety. The synthesis of this compound typically involves the use of hypervalent iodine reagents, which facilitate various transformations leading to biologically active derivatives. For instance, it can be converted into benziodoxole triflate, a versatile reagent for iodo(III)cyclization reactions that yield complex organic structures under mild conditions .

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic species in various chemical reactions. This property allows it to participate in cyclization reactions that can lead to the formation of biologically relevant compounds such as benzofurans and indoles . The presence of trifluoromethyl groups enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and targets.

Case Study 1: Inhibition of Steroidogenic Enzymes

A study investigated the inhibitory effects of structurally related compounds on steroidogenic enzymes. It was found that modifications similar to those present in this compound led to significant inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme crucial for steroid metabolism. The most potent inhibitors showed IC50 values in the low nanomolar range, suggesting that further exploration of this compound could yield clinically relevant inhibitors .

Case Study 2: Synthesis and Application in Organic Chemistry

The utility of benziodoxole triflate, derived from this compound, has been extensively studied. This reagent has been employed successfully in iodo(III)cyclization reactions, leading to the formation of complex heterocyclic compounds that possess various biological activities. The versatility and stability of these products make them suitable candidates for drug development .

Comparative Analysis Table

| Property/Activity | Alpha,Bis(trifluoromethyl)-2-iodobenzyl Alcohol | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Limited data available | Various derivatives show activity |

| Enzyme Inhibition | Potential based on structural analogs | Strong inhibition observed for some analogs |

| Cytotoxicity | Not extensively studied | Significant activity reported against cancer cells |

Q & A

Basic: What are the optimal synthetic routes for preparing alpha,alpha-bis(trifluoromethyl)-2-iodobenzyl alcohol, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of trifluoromethyl-substituted benzyl alcohols typically involves halogenation or nucleophilic substitution strategies. For this compound, a plausible route starts with iodination of a benzyl alcohol precursor followed by trifluoromethyl group introduction via Kumada coupling or radical trifluoromethylation. Key parameters to optimize include:

- Catalyst selection : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Solvent system : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .

- Temperature : Controlled stepwise heating (e.g., 60–80°C for coupling, room temperature for iodination) to minimize side reactions.

Validate each step with <sup>19</sup>F NMR and LC-MS to track trifluoromethyl incorporation and iodine retention .

Advanced: How do steric and electronic effects of the trifluoromethyl and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The steric bulk of bis(trifluoromethyl) groups and the electron-withdrawing nature of iodine create unique reactivity:

- Steric effects : Hindered access to the benzylic hydroxyl group may necessitate bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to prevent catalyst poisoning .

- Electronic effects : The iodine substituent acts as a directing group in electrophilic substitutions but may deactivate the ring toward further functionalization. Computational DFT studies (e.g., Gaussian 09) can model charge distribution and predict regioselectivity .

Controlled experiments comparing bromo/chloro analogs (e.g., 2-bromo derivatives) can isolate electronic vs. steric contributions .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify the benzylic hydroxyl proton (δ ~5.5 ppm, broad) and distinguish trifluoromethyl carbons (δ ~120–125 ppm, quartets) .

- <sup>19</sup>F NMR : Confirm bis(trifluoromethyl) groups via two distinct signals (δ ~-60 to -70 ppm) .

- HRMS (ESI+) : Verify molecular ion [M+H]<sup>+</sup> at m/z 387.94 (C10H8F6IO<sup>+</sup>) with <5 ppm error .

- HPLC-PDA : Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity (>98%) and detect iodinated byproducts .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?

Methodological Answer:

Discrepancies in catalytic yields may arise from:

- Impurity profiles : Trace iodine or residual metal catalysts (e.g., Pd) can poison chiral catalysts. Conduct ICP-MS to quantify metal residues .

- Solvent hygroscopicity : Moisture-sensitive reactions (e.g., Grignard additions) require rigorous drying (3Å molecular sieves) .

- Substrate enantiopurity : Use chiral HPLC (e.g., Chiralpak IA) to verify enantiomeric excess (ee) and correlate with catalytic conditions .

Replicate studies under inert atmospheres (Ar/glovebox) to isolate environmental variables .

Advanced: What strategies mitigate the compound’s instability under acidic or basic conditions?

Methodological Answer:

Instability stems from the labile benzylic hydroxyl and iodine groups:

- Protecting groups : Temporarily protect the hydroxyl as a TBS ether (tert-butyldimethylsilyl) during harsh reactions .

- pH control : Maintain neutral conditions (pH 6–8) in aqueous workups to prevent hydrolysis. Buffers (e.g., phosphate) stabilize the alcohol .

- Low-temperature storage : Store at -20°C under argon to slow oxidative degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Advanced: How does this compound serve as a precursor for fluorinated polymers or bioactive molecules?

Methodological Answer:

- Polymer synthesis : The iodine substituent enables Ullmann coupling to generate fluorinated polybenzyl alcohols. Monitor molecular weight (GPC) and thermal stability (TGA) .

- Pharmaceutical intermediates : Convert the hydroxyl to a mesylate for nucleophilic displacement with amines (e.g., piperazine). Validate bioactivity via kinase inhibition assays .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives for materials science applications .

Basic: What purification methods are recommended for isolating high-purity this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with hexane/EtOAc (4:1) to separate iodinated byproducts. Monitor fractions by TLC (Rf ~0.3) .

- Recrystallization : Dissolve in hot EtOH and cool to -20°C for crystal formation. Assess purity via melting point (mp ~120–125°C) .

- Prep-HPLC : For microgram-scale purification, employ a gradient elution (MeCN/H2O) with diode array detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.